molecular formula C19H11F2N5O2S B11060257 3-(2,5-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060257
M. Wt: 411.4 g/mol
InChI Key: WWUKOKVHXPKXPT-UHFFFAOYSA-N
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Description

3-[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiadiazole, and isoxazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE typically involves multi-step reactions starting from readily available starting materials

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

What sets 3-[3-(2,5-DIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-5-(4-METHOXYPHENYL)ISOXAZOLE apart is its combination of multiple heterocyclic rings, which can provide a unique set of interactions and biological activities. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H11F2N5O2S

Molecular Weight

411.4 g/mol

IUPAC Name

3-[3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C19H11F2N5O2S/c1-27-12-5-2-10(3-6-12)16-9-15(25-28-16)18-24-26-17(22-23-19(26)29-18)13-8-11(20)4-7-14(13)21/h2-9H,1H3

InChI Key

WWUKOKVHXPKXPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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